molecular formula C9H9N3O B3134143 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol CAS No. 400077-45-4

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol

Cat. No.: B3134143
CAS No.: 400077-45-4
M. Wt: 175.19 g/mol
InChI Key: FNLQMJLYYLJCLN-UHFFFAOYSA-N
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Description

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to inhibition . This interaction can affect various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 2-Methyl-3-(1H-pyrazol-5-yl)pyridine
  • 6-Methyl-3-(1H-pyrazol-3-yl)pyridin-2-ol

Uniqueness

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-3-(1H-pyrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-7(9(13)11-6)8-4-5-10-12-8/h2-5H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLQMJLYYLJCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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